![molecular formula C10H9NO2 B3130032 2-Methyl-1H-indole-7-carboxylic acid CAS No. 339366-85-7](/img/structure/B3130032.png)
2-Methyl-1H-indole-7-carboxylic acid
Overview
Description
2-Methyl-1H-indole-7-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a solid substance and is stored at a temperature of 4°C . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-indole-7-carboxylic acid consists of a benzene ring fused with a pyrrole ring, which is substituted with a methyl group at the 2nd position and a carboxylic acid group at the 7th position .Physical And Chemical Properties Analysis
2-Methyl-1H-indole-7-carboxylic acid is a solid substance . It has a molecular weight of 175.19 and a molecular formula of C10H9NO2 .Scientific Research Applications
- Researchers have explored 2-Methyl-1H-indole-7-carboxylic acid and its derivatives as potential antiviral agents. For instance:
Antiviral Activity
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may be involved in tryptophan metabolism and related biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1H-indole-7-carboxylic acid. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other substances.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1H-indole-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(10(12)13)9(7)11-6/h2-5,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHTPSKYQXFSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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